Josiphos SL-J009-1
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Overview
Description
Preparation Methods
Josiphos SL-J009-1 is synthesized from second-generation (G2) precatalysts by methylation of the amino group present on the biphenyl backbone . The preparation method involves the Grignard reaction of cenylferric bromide with (S)-2-(dicyclohexylphosphino) acetic acid to give the desired product . This synthetic route ensures the formation of a highly effective catalyst for cross-coupling reactions.
Chemical Reactions Analysis
Josiphos SL-J009-1 undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. Some of the common reactions it facilitates include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically involve palladium as the core element and are conducted under conditions that favor the formation of C-N and C-C bonds . The major products formed from these reactions are complex organic molecules with various functional groups.
Scientific Research Applications
Josiphos SL-J009-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
- Organic Synthesis : It is used as a catalyst in the synthesis of complex molecular structures, such as N-Paspaline and N-Emindole PB .
- Pharmaceutical Research : The compound is employed in the synthesis of potential pharmaceutical compounds, including quorum sensing inhibitors targeting PqsR .
- Catalytic Reactions : this compound is utilized in catalytic C-S coupling reactions under strong base conditions .
- Material Science : It is used in the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of Josiphos SL-J009-1 involves its role as a palladium-based catalyst. The compound facilitates the formation of C-N and C-C bonds by activating the reactants and lowering the activation energy required for the reaction . The molecular targets and pathways involved include the palladium core and the biphenyl backbone, which play a crucial role in the catalytic activity of the compound .
Comparison with Similar Compounds
Josiphos SL-J009-1 is unique due to its modified G3 precatalyst structure, which provides enhanced catalytic activity and stability. Similar compounds include:
- Josiphos SL-J009-2
- Josiphos SL-J003-1
- Josiphos SL-J004-1
- Josiphos SL-J001-1
These compounds share similar structural features but differ in their specific applications and catalytic properties.
Properties
Molecular Formula |
C32H52FeP2 |
---|---|
Molecular Weight |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m0../s1 |
InChI Key |
FFFWTQLOUUWUJJ-FGJQBABTSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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